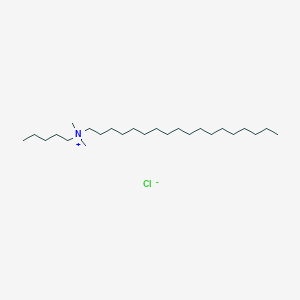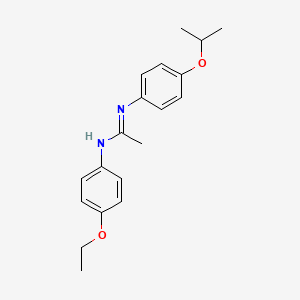![molecular formula C16H19NO B14403818 4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol CAS No. 87024-63-3](/img/structure/B14403818.png)
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol is an organic compound that features both phenol and amine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol typically involves the condensation of a primary amine with an aldehyde, followed by reduction of the resulting Schiff base. For instance, the primary amine can be reacted with the corresponding aldehyde in methanol, and the Schiff base can be reduced using sodium borohydride in methanol and dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary or tertiary amines
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
科学研究应用
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective norepinephrine releasing agent, influencing neurotransmitter levels in the brain . The phenol group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall effects.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a similar phenylpropanone structure, used in the synthesis of amphetamines.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar amine and phenol moieties.
Uniqueness
4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol is unique due to its specific combination of phenol and amine functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
属性
CAS 编号 |
87024-63-3 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC 名称 |
4-[(1-phenylpropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO/c1-13(11-14-5-3-2-4-6-14)17-12-15-7-9-16(18)10-8-15/h2-10,13,17-18H,11-12H2,1H3 |
InChI 键 |
NMDJXGGWHHHQBE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)

methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)



![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)



